

Spectroscopic Analysis: A Comparative Guide to 6-Amino-5-methylnicotinonitrile and Related Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-methylnicotinonitrile

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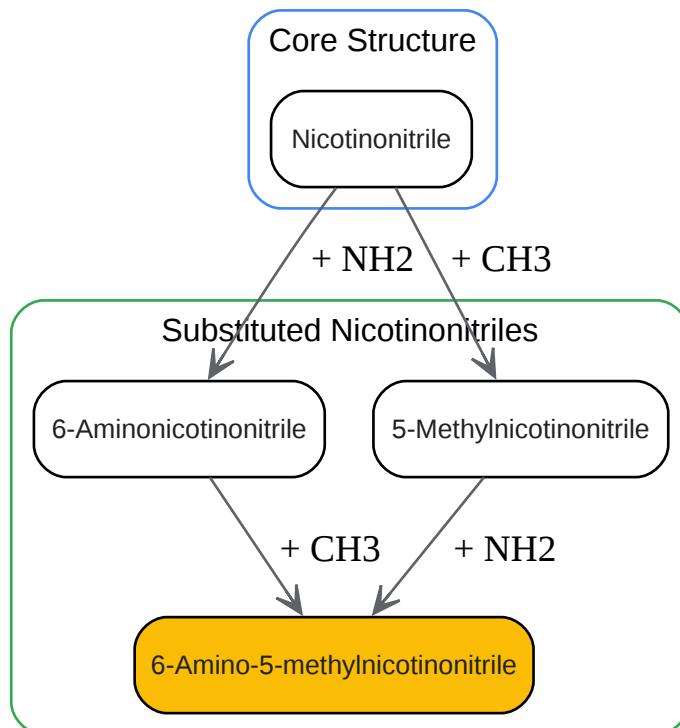
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This guide provides a detailed comparative analysis of the spectroscopic data for **6-Amino-5-methylnicotinonitrile** and its structurally related analogs: nicotinonitrile, 6-aminonicotinonitrile, and 5-methylnicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in clear, comparative tables. Detailed experimental protocols are also provided.

Structural Relationships

The following diagram illustrates the structural similarities and differences between the analyzed compounds.

Structural Relationships

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Caption: Molecular structures and substitutions.

Data Presentation

The following tables summarize the key spectroscopic data for **6-Amino-5-methylnicotinonitrile** and its related structures. Please note that where experimental data was not available, predicted values have been provided and are indicated as such.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	H2	H4	H5	H6	-CH ₃	-NH ₂
6-Amino-5-methylnicotinonitrile	7.9 (s, predicted)	8.5 (s, predicted)	-	-	2.2 (s, predicted)	5.0 (br s, predicted)
Nicotinonitrile	8.91 (s)	8.85 (d)	7.48 (t)	8.00 (d)	-	-
6-Aminonicotinonitrile	8.3 (d)	7.6 (dd)	6.5 (d)	-	-	6.2 (br s)
5-Methylnicotinonitrile	8.6 (s)	8.7 (s)	-	7.8 (s)	2.4 (s)	-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C2	C3	C4	C5	C6	-CN	-CH ₃
6-Amino-5-methylnicotinonitrile	158.2 (predicted) d)	105.1 (predicted) d)	151.7 (predicted) d)	118.5 (predicted) d)	117.9 (predicted) d)	119.2 (predicted) d)	18.4 (predicted) d)
Nicotinonitrile	153.1	110.5	139.8	124.2	153.4	117.1	-
6-Aminonicotinonitrile	161.9	107.8	140.2	109.1	153.8	119.8	-
5-Methylnicotinonitrile	152.8	111.2	140.1	133.5	150.1	117.5	18.2

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

Compound	v(N-H)	v(C-H) aromatic	v(C-H) aliphatic	v(C≡N)	v(C=C), v(C=N)	δ(N-H)
6-Amino-5-methylnicotinonitrile	~3400-3200 (predicted)	~3100-3000 (predicted)	~2950-2850 (predicted)	~2220 (predicted)	~1650-1450 (predicted)	~1620 (predicted)
Nicotinonitrile	-	3090-3030	-	2229	1587, 1475, 1425	-
6-Aminonicotinonitrile	3480, 3370	3090	-	2215	1640, 1590, 1490	1620
5-Methylnicotinonitrile	-	3080-3020	2920	2225	1590, 1480	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺	Key Fragments
6-Amino-5-methylnicotinonitrile	C ₇ H ₇ N ₃	133.15	134.1[1]	Not available
Nicotinonitrile	C ₆ H ₄ N ₂	104.11	105.1	78, 51
6-Aminonicotinonitrile	C ₆ H ₅ N ₃	119.12	120.1	92, 65
5-Methylnicotinonitrile	C ₇ H ₆ N ₂	118.14	119.1	91, 64

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- **^1H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Solid):**
 - **KBr Pellet:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared spectrometer is used.

- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.
- Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: A suitable ionization technique is employed to generate gas-phase ions from the sample molecules. Common techniques include:
 - Electron Ionization (EI): Used for volatile and thermally stable compounds, often resulting in extensive fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules, typically producing protonated molecules $[\text{M}+\text{H}]^+$ or other adducts with minimal fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

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References

- 1. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
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